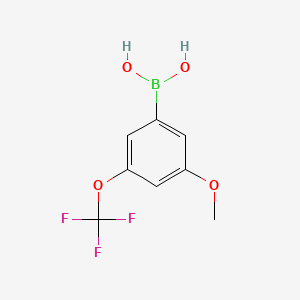

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-6-2-5(9(13)14)3-7(4-6)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUPNHCVYUKZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673887 | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-88-6 | |

| Record name | B-[3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Deployment of 3-Methoxy-5-(trifluoromethoxy)phenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for the Advanced Medicinal Chemist

Abstract

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1256345-88-6), a sophisticated building block designed for the precise introduction of this valuable functional group. We will explore its synthesis, physicochemical characteristics, and its pivotal role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of next-generation therapeutics.

Introduction: The Rise of the Trifluoromethoxy Group in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) substituent has emerged as a powerful tool for optimizing drug candidates. Unlike its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group acts as a "super-lipophilic" yet metabolically stable bioisostere of groups like methoxy or dimethylamino. Its strong electron-withdrawing nature and steric bulk can dramatically alter a compound's properties.[1][2]

Key advantages conferred by the -OCF₃ group include:

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[1][3]

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, thereby increasing the in vivo half-life of a drug.[1]

-

Modulation of pKa: The inductive effect of the -OCF₃ group can lower the pKa of nearby basic centers, which can be critical for optimizing target engagement or solubility.[4][5]

-

Improved Target Binding: The unique electronic and steric profile can lead to novel and enhanced interactions within a protein's binding pocket.[2]

This compound provides a direct and efficient route to incorporate the valuable 3-methoxy-5-(trifluoromethoxy)phenyl scaffold into complex molecules, making it a reagent of significant interest for drug discovery programs.

Core Compound Specifications

A thorough understanding of the reagent's fundamental properties is critical for its successful application.

| Property | Value | Source(s) |

| CAS Number | 1256345-88-6 | [6][7] |

| Molecular Formula | C₈H₈BF₃O₄ | [6][7] |

| Molecular Weight | 235.95 g/mol | [7][8] |

| IUPAC Name | [3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | [6] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Purity | ≥96% | [6] |

| InChI Key | PXUPNHCVYUKZFI-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on established, high-yield organometallic transformations. The most logical and field-proven approach involves the borylation of a corresponding aryl bromide precursor.

Synthesis Pathway Overview

The overall transformation can be visualized as a two-stage process starting from a commercially available precursor.

Caption: General synthetic workflow for this compound.

Detailed Borylation Protocol (Self-Validating System)

This protocol is based on well-established methods for the synthesis of arylboronic acids from aryl bromides.[2] The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Triisopropyl borate (B(OiPr)₃) (1.2 eq)

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactor Setup & Inerting: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. Causality: The exclusion of atmospheric moisture and oxygen is paramount, as organolithium reagents are extremely pyrophoric and reactive towards water.

-

Dissolution: The starting material, 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene, is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: The halogen-metal exchange is highly exothermic. Low temperature is crucial to prevent side reactions, such as the formation of unwanted byproducts from the reaction of n-BuLi with the solvent or the product.

-

Lithiation: n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at -78 °C upon completion of the addition. Causality: Slow addition controls the exotherm. The subsequent stirring ensures the complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight. Causality: The aryllithium is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. Keeping the temperature low during addition prevents uncontrolled reactions. Allowing the mixture to warm overnight ensures the reaction goes to completion.

-

Hydrolysis (Quench): The reaction is carefully cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1-2 hours. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid. This step can be exothermic and must be performed with caution.

-

Extraction & Wash: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine. Causality: This isolates the product in the organic phase and removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

Drying & Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to afford the final product. Causality: Purification is essential to remove any unreacted starting material or byproducts, ensuring the high purity required for subsequent coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl structures.[6] This reaction is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and exceptional functional group tolerance.[9][10]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is key to troubleshooting and optimizing reaction conditions. The cycle involves three main stages operating on a Palladium(0)/Palladium(II) redox couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][7]

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species. This species then transfers its organic group (the 3-methoxy-5-(trifluoromethoxy)phenyl moiety) to the palladium center, displacing the halide.[7][11]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1][7]

Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, robust protocol for the coupling of this compound with an aryl bromide. This protocol is adapted from standard, validated procedures for similar substrates.[11]

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Step-by-Step Methodology:

-

Reagent Preparation: To a microwave vial or Schlenk flask equipped with a stir bar, add the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%). Add the degassed solvent system via syringe. Causality: Adding the catalyst and solvent under an inert atmosphere prevents premature deactivation. Using degassed solvents further minimizes oxygen exposure.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Causality: Thermal energy is required to drive the reaction through the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed. Reaction times can vary from 2 to 24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.

Conclusion

This compound is a highly valuable and specialized building block for medicinal chemistry and drug discovery. Its strategic utility lies in the efficient and predictable introduction of the 3-methoxy-5-(trifluoromethoxy)phenyl moiety, which imparts a unique set of physicochemical properties beneficial for developing drug candidates with improved metabolic stability and bioavailability. A firm grasp of its synthesis and the mechanistic principles of its application in Suzuki-Miyaura cross-coupling reactions enables the modern chemist to leverage this powerful tool in the creation of novel and effective therapeutics.

References

- ChemWhat. This compound CAS#: 1256345-88-6. [Link]

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

- (3-Methoxy-5-(trifluoromethoxy)phenyl)boronic acid,1256345-88-6. Chemical Bridge. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. [Link]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid molecular weight

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethoxy)phenylboronic Acid for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a sophisticated chemical building block essential for advanced applications in drug discovery, medicinal chemistry, and materials science. We will delve into its core physicochemical properties, outline robust protocols for its synthesis and application, and provide critical safety and handling information. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this versatile reagent.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1]

In recent years, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy in drug design.[2] Groups such as trifluoromethoxy (-OCF3) can dramatically alter a molecule's physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The trifluoromethoxy group, in particular, is present in several FDA-approved pharmaceuticals, underscoring its importance in medicinal chemistry.[2]

This compound emerges as a highly valuable reagent that combines the synthetic utility of a boronic acid with the property-enhancing features of a trifluoromethoxy group. This guide serves as an authoritative resource, consolidating technical data, experimental protocols, and expert insights to empower researchers in leveraging this compound to its full potential.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its successful application. The defining characteristics of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H8BF3O4 | [3] |

| Molecular Weight | 235.95 g/mol | [3] |

| CAS Number | 1256345-88-6 | [3][] |

| Appearance | Solid | |

| IUPAC Name | [3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | [] |

| InChI Key | PXUPNHCVYUKZFI-UHFFFAOYSA-N | [] |

| SMILES | B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O | [] |

The molecular architecture features a phenyl ring substituted with three key groups: the boronic acid moiety, which is the reactive handle for cross-coupling reactions, and the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups. The -OCF3 group is strongly electron-withdrawing, which influences the reactivity of the boronic acid. This electronic effect can enhance the efficiency of synthetic transformations and is a key feature exploited in drug design.[5][6]

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of substituted phenylboronic acids often follows a well-established pathway involving organometallic intermediates. While specific synthesis literature for this compound is proprietary, a reliable and illustrative methodology can be adapted from standard procedures for analogous compounds.[7] The core principle involves the conversion of an aryl halide to an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-bromo-3-methoxy-5-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the highly reactive organolithium intermediate by water or oxygen. The low temperature is necessary to control the exothermic lithiation reaction and prevent side reactions.

-

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir for 1-2 hours at this temperature.

-

Causality: Slow addition of n-BuLi is a crucial safety and selectivity measure. This step forms the aryl-lithium species, which is the nucleophile in the subsequent step.

-

-

Borylation: Add triisopropyl borate dropwise, again ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality: The aryl-lithium attacks the electrophilic boron atom of the borate ester. Using a trialkyl borate is a standard and efficient method to introduce the boronic acid precursor.

-

-

Acidic Workup: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Self-Validation: The formation of a precipitate or phase separation upon acidification is an initial indicator of product formation.

-

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

-

Self-Validation: Purity should be confirmed by analytical techniques such as HPLC (>96%) and NMR spectroscopy to ensure the structure conforms to the desired product.[8]

-

Core Applications in Research and Development

A. Suzuki-Miyaura Cross-Coupling Reactions

This compound is an exemplary building block for introducing the 3-methoxy-5-(trifluoromethoxy)phenyl moiety into target molecules. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the trifluoromethoxy group can enhance the rate and selectivity of the transmetalation step in the catalytic cycle.[9]

Protocol: Representative Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine this compound (1.1 eq.), your aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Causality: Degassing the solvent (e.g., by sparging with argon) is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The final coupled product is purified via column chromatography.

-

Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials and the appearance of the desired product peak in LC-MS, with its mass corresponding to the calculated molecular weight of the coupled product.

-

B. Medicinal Chemistry & Drug Discovery

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry. Its inclusion in a drug candidate can confer several advantageous properties.

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can increase the half-life of a drug.

-

Lipophilicity: The -OCF3 group significantly increases lipophilicity (Hansch π value of +1.04), which can enhance a molecule's ability to cross cell membranes and improve bioavailability.

-

Target Binding: The group's unique electronic properties can alter the conformation of a molecule or lead to specific, favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.

Caption: Relationship between the compound's features and its benefits in drug design.

Safety, Handling, and Storage

Proper handling of this compound is imperative for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[10][11]

Table 2: Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[11] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[11]

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[12]

Conclusion and Future Perspectives

This compound is more than a mere chemical intermediate; it is a strategic tool for innovation. Its well-defined physicochemical properties, coupled with the powerful influence of the trifluoromethoxy group, make it an indispensable reagent for medicinal chemists aiming to overcome challenges in metabolic stability and bioavailability. Its utility in Suzuki-Miyaura coupling provides a direct and reliable route to complex molecular architectures.

Future research will likely see this and similar fluorinated building blocks being employed in the development of novel materials, such as polymers and coatings with enhanced thermal and chemical stability.[1] As synthetic methodologies continue to advance, the applications for this potent and versatile compound will undoubtedly expand, further cementing the role of fluorination as a critical strategy in modern chemical sciences.

References

- ChemWhat. (n.d.). This compound CAS#: 1256345-88-6.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2166.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health.

- Fustero, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. chemwhat.com [chemwhat.com]

- 5. mdpi.com [mdpi.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 430430050 [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid synthesis route

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethoxy)phenylboronic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic routes to this compound. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic pathway, ensuring a blend of theoretical knowledge and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable substituted arylboronic acid. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.[1][2][3] The specific substitution pattern of this molecule is critical; the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing and lipophilic trifluoromethoxy group (-OCF₃) impart unique electronic and steric properties.[1][4] These characteristics influence the reactivity of the boronic acid and the physicochemical properties of the resulting coupled products, making it an indispensable building block for creating complex molecular architectures in drug discovery and advanced materials development.

Retrosynthetic Analysis and Strategic Planning

The most logical and industrially scalable approach to synthesizing arylboronic acids involves the formation of the carbon-boron bond as the final key step. The retrosynthetic analysis reveals a clear path from the target molecule to a readily accessible aryl halide precursor.

Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target boronic acid.

This analysis identifies 1-bromo-3-methoxy-5-(trifluoromethoxy)benzene as the key synthetic precursor.[5] The core of the synthesis, therefore, hinges on two major transformations:

-

Formation of the Aryl Bromide Precursor: Synthesizing the multisubstituted benzene ring.

-

Conversion to the Boronic Acid: Transforming the aryl bromide into the corresponding arylboronic acid via an organometallic intermediate.

Synthesis of the Key Precursor: 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene

The synthesis of this precursor is not trivially achieved by direct bromination of 3-(trifluoromethoxy)anisole due to the directing effects of the substituents, which would favor bromination at other positions. A more controlled, multi-step synthesis is often required, potentially starting from a precursor like 3-methoxy-5-nitrophenol, followed by trifluoromethylation, reduction of the nitro group, a Sandmeyer reaction to introduce the bromine, and finally methylation of the phenol. However, for the purpose of this guide, we will assume the availability of the key intermediate, 1-bromo-3-methoxy-5-(trifluoromethoxy)benzene , as it is commercially available from various chemical suppliers.

Core Synthesis: Borylation of 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene

The conversion of the aryl bromide to the boronic acid is most effectively achieved through a halogen-metal exchange to form a highly reactive organometallic species, which is then quenched with a boron electrophile. The most reliable and widely used method for this transformation is low-temperature lithiation followed by reaction with a trialkyl borate.

Mechanism: Lithiation and Borylation

The reaction proceeds in two distinct, sequential steps executed in a one-pot protocol:

-

Halogen-Metal Exchange: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The highly polarized C-Li bond in n-BuLi facilitates the exchange of the bromine atom for a lithium atom, forming the corresponding aryllithium intermediate. This reaction is extremely fast and must be conducted at low temperatures to prevent side reactions, such as the aryllithium acting as a base to deprotonate the solvent or other species.[6][7]

-

Electrophilic Quench (Borylation): The nucleophilic aryllithium species readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OCH₃)₃ or triisopropyl borate B(OiPr)₃. This forms a lithium borate ate-complex.

-

Hydrolysis: Upon acidic workup, the borate ester intermediate is hydrolyzed to yield the final this compound and the corresponding alcohol (methanol or isopropanol).[6][8]

Diagram: Lithiation-Borylation Workflow

Caption: Experimental workflow for the synthesis via lithiation-borylation.

Alternative Method: Grignard Formation

An alternative to lithiation is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal.[9][10] The resulting arylmagnesium bromide is then reacted with a trialkyl borate in a similar fashion.[8][11]

-

Causality and Choice of Method: While the Grignard route is effective, the lithiation method is often preferred for its faster reaction kinetics at low temperatures and generally cleaner conversions, minimizing the formation of Wurtz-type coupling byproducts.[12] The initiation of Grignard reactions can sometimes be sluggish and require activators like iodine. Given the value of the precursor, the control and reliability of the low-temperature lithiation pathway present a distinct advantage.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from its corresponding bromide via the lithiation pathway.

Materials & Reagents:

-

1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-methoxy-5-(trifluoromethoxy)benzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium may result in a slight color change.

-

Borylation: Slowly add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming: Once the borate addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 2-3 hours.

-

Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously at room temperature for at least 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by recrystallization, typically from a solvent system like ethyl acetate/hexanes or by trituration with hexanes to afford the final product as a white to off-white crystalline solid.[1]

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Data | Reference |

| IUPAC Name | [3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | [] |

| CAS Number | 1256345-88-6 | [] |

| Molecular Formula | C₈H₈BF₃O₄ | [] |

| Molecular Weight | 235.95 g/mol | - |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Typical) | >96% | [] |

| InChI Key | PXUPNHCVYUKZFI-UHFFFAOYSA-N | [] |

Characterization:

-

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation and is the primary method for assessing purity.[4]

-

Mass Spectrometry: Confirms the molecular weight.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is reliably achieved via a low-temperature lithiation-borylation sequence starting from 1-bromo-3-methoxy-5-(trifluoromethoxy)benzene. This method offers excellent control and typically provides high yields of the desired product. The causality behind each experimental step—from the necessity of cryogenic temperatures and anhydrous conditions to the specific roles of the organolithium and borate reagents—underscores a synthesis strategy that is both robust and mechanistically sound. This makes the target compound readily accessible for its critical applications in advancing pharmaceutical and material sciences.

References

- Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. Google Patents.

- CA2297780A1 - Synthesis of aryl boronic acids - Google Patents. Google Patents.

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. eScholarship, University of California.

- CN103570753A - Preparation method of arylboronic acid compound - Google Patents. Google Patents.

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. Google Patents.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. National Institutes of Health.

- A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

- Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.

- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-3-methoxy-5-(trifluoromethoxy)- [cymitquimica.com]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 11. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethoxy)phenylboronic Acid

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic and material properties. 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid has emerged as a reagent of significant interest. Its unique substitution pattern—featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethoxy group—creates a distinct electronic environment on the phenyl ring. This guide provides an in-depth technical overview of its properties, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1][2]

The trifluoromethoxy (-OCF3) group, in particular, is a highly valued substituent in drug design.[3] It serves as a bioisostere for other groups but offers distinct advantages, including enhanced metabolic stability due to the strength of the C-F bonds, and increased lipophilicity, which can improve membrane permeability and bioavailability.[4] These characteristics make this compound a powerful tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]

Core Physicochemical and Safety Profile

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in research and development.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1256345-86-6 | [5][6] |

| Molecular Formula | C8H8BF3O4 | [5] |

| Molecular Weight | 235.95 g/mol | [5] |

| IUPAC Name | [3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | [6][] |

| Appearance | White to off-white solid (crystalline powder) | [8] |

| Purity | Typically ≥96% | [] |

| InChI Key | PXUPNHCVYUKZFI-UHFFFAOYSA-N | [6][] |

| SMILES | B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O | [6][] |

Note: This compound is distinct from its commonly confused analog, 3-Methoxy-5-(trifluoromethyl )phenylboronic acid (CAS 871332-97-7).[8]

Handling and Safety Considerations

As with all laboratory chemicals, adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Identification : This compound is generally classified as an irritant. It can cause skin and serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[9][11] Minimize dust generation.[11] Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9][12]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[10]

-

Skin : Wash off with soap and water. If irritation occurs, seek medical advice.[10]

-

Inhalation : Move the person to fresh air.[12]

-

Ingestion : Rinse mouth and seek medical advice. Do not induce vomiting.[11]

-

Synthesis and Reactivity Profile

While the syntheses of various (trifluoromethoxy)phenylboronic acids have been reported, a common and logical pathway to this specific molecule involves a multi-step sequence.[13] A plausible synthetic route begins with a suitable di-substituted benzene, which is then halogenated. The resulting aryl halide can undergo a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.[14][15]

The reactivity of the boronic acid in cross-coupling reactions is governed by the electronic nature of its substituents. The methoxy group is electron-donating through resonance, while the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This push-pull electronic arrangement influences the nucleophilicity of the ipso-carbon atom attached to the boron, impacting the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[16][17] This reaction is one of the most powerful and versatile tools in synthetic chemistry for constructing biaryl and substituted aryl structures.[18][19]

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:[17][20]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[21]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[22]

The entire process is a finely tuned catalytic system where the choice of ligand, base, and solvent can significantly impact reaction efficiency and scope.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Validated Experimental Protocol

This protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl product via Pd-catalyzed cross-coupling.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)2] or similar Pd precatalyst (0.02 mmol, 2 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K2CO3), finely ground (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Workflow Diagram:

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Finely ground base provides a larger surface area for reaction.

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Maintaining an inert atmosphere throughout the reaction is critical for catalytic efficiency.

-

-

Solvent Addition and Degassing: Add the 1,4-dioxane and water. Sparge the resulting suspension with the inert gas for 10-15 minutes to thoroughly remove dissolved oxygen.

-

Rationale: A biphasic solvent system is common for Suzuki couplings. Water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. Degassing is crucial to prevent catalyst degradation.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

-

Rationale: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often highly effective.

-

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Rationale: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated sodium chloride (brine).

-

Rationale: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begin the drying process.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

-

Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Conclusion

This compound is a sophisticated and highly valuable building block for organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The trifluoromethoxy group imparts desirable physicochemical properties, making this reagent particularly strategic for applications in drug discovery and materials science.[3][4] The detailed protocol provided herein offers a reliable framework for researchers to leverage the unique potential of this compound in their synthetic endeavors.

References

- Molecules. (2025, July 18).

- PubMed. (2025, July 18).

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][22]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][18]

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][19]

- Tej-Chemistry. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link][4]

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][24]

- Organic Chemistry Portal. Suzuki Coupling. [Link][23]

- ChemWhat. This compound CAS#: 1256345-88-6. [Link][5]

- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link][21]

- National Institutes of Health. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link][15]

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link][17]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 20. Yoneda Labs [yonedalabs.com]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. youtube.com [youtube.com]

A Technical Guide to the Stability and Storage of 3-Methoxy-5-(trifluoromethoxy)phenylboronic Acid

Introduction

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a moderately electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, makes it a valuable reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it facilitates the formation of complex carbon-carbon bonds.[1]

However, like many boronic acids, the efficacy and reproducibility of reactions involving this reagent are intrinsically linked to its purity and stability. Boronic acids as a class are susceptible to several degradation pathways that can compromise their integrity over time, leading to diminished reaction yields and the formation of impurities.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical stability of this compound, the mechanisms of its degradation, and field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for proper handling and experimental design.

| Property | Value | Source(s) |

| CAS Number | 179113-90-7; 871332-97-7 | [4][5][6] |

| Molecular Formula | C₈H₈BF₃O₃ | [4][5] |

| Molecular Weight | 219.95 g/mol | [5][6] |

| Appearance | White to slightly pale yellow solid (crystal/powder) | [7] |

| Melting Point | 89 °C | [4][7] |

Note: Some suppliers cite different CAS numbers for what appears to be the same compound. Researchers should verify the specific CAS number associated with their purchased material.

Core Stability & Degradation Mechanisms

The stability of this compound is governed by three primary degradation pathways. Understanding these mechanisms is crucial for mitigating decomposition and ensuring experimental success.

Dehydration and Boroxine Formation

One of the most common and often overlooked transformations for boronic acids is the intermolecular dehydration to form a trimeric anhydride known as a boroxine. This is a reversible equilibrium process.

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

Many commercial batches of arylboronic acids, including this compound, are sold as a mixture of the free acid and its boroxine.[4][7][8] While boroxines are often viable reagents in cross-coupling reactions (as they can hydrolyze back to the active monomer in situ), the variable water content and stoichiometry can lead to inconsistencies in weighing and reaction kinetics. The equilibrium can be shifted towards the boroxine by heat or storage under vacuum and towards the monomeric acid by exposure to moisture.

Protodeboronation

Protodeboronation is an irreversible degradation pathway that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[9][10] This process consumes the active reagent, converting it to the inactive arene, 1-methoxy-3-(trifluoromethoxy)benzene. This reaction can be catalyzed by both acid and base.[11][12][13]

-

Base-Catalyzed Protodeboronation: This is particularly relevant for Suzuki-Miyaura reactions, which are typically run under basic conditions.[10] The mechanism involves the formation of a more electron-rich boronate anion (ArB(OH)₃⁻), which is more susceptible to electrophilic attack by a proton source (e.g., water).[11]

-

Acid-Promoted Protodeboronation: In the presence of strong acids, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[12]

The electronic nature of the aryl ring significantly influences the rate of protodeboronation. While a comprehensive study on this specific molecule is not available, general principles suggest that the presence of the strongly electron-withdrawing trifluoromethoxy group can make the aryl system more susceptible to this degradation pathway, especially under basic conditions.[11]

Caption: The irreversible process of protodeboronation.

Oxidative Degradation

Arylboronic acids can undergo oxidation, particularly when exposed to air (oxygen) and certain metal catalysts or oxidizing agents. This process typically results in the formation of the corresponding phenol.[14] For the title compound, this would yield 3-methoxy-5-(trifluoromethoxy)phenol. This pathway is a significant concern during long-term storage in air and can be accelerated by heat and light.

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a stringent set of protocols must be followed to preserve the integrity of this compound.

Optimal Storage Conditions

The primary objective is to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Slows the rate of all degradation pathways. Some suppliers suggest room temperature storage is acceptable if the atmosphere is inert.[15] However, refrigeration provides an additional layer of protection.[5][16] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents both oxidative degradation and hydrolysis by displacing oxygen and atmospheric moisture.[15][16] |

| Container | Tightly-sealed, opaque glass vial | Prevents moisture and air ingress. Opaque glass or storage in a dark place protects against potential light-induced degradation.[4][7] |

| Environment | Dry location (e.g., desiccator) | Provides an additional barrier against moisture, especially for frequently accessed containers.[17] |

Handling Procedures for Solid Reagent

Adherence to proper handling techniques is critical each time the reagent is used.

-

Equilibration: Before opening, allow the refrigerated container to warm to ambient laboratory temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all weighing and transfers in a glove box or on a Schlenk line under a positive pressure of argon or nitrogen.

-

Minimize Exposure: If an inert atmosphere is not available, work quickly to minimize the time the container is open to the air. Use a dry, clean spatula.

-

Resealing: Immediately after use, purge the vial headspace with inert gas, securely tighten the cap, and seal with paraffin film for extra protection.

-

Return to Storage: Promptly return the sealed container to the recommended refrigerated storage conditions.

Incompatible Materials

To prevent rapid decomposition or hazardous reactions, store this compound away from:

Experimental Protocols for Stability Assessment

Regularly assessing the purity of the boronic acid, especially for sensitive applications, is a hallmark of good scientific practice.

Caption: General workflow for conducting a time-point stability study.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for quantifying the parent boronic acid and detecting degradation products like the protodeboronated arene and the oxidized phenol.

Challenges: A significant challenge in the RP-HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation, especially with pinacol ester derivatives.[18][19] While less of an issue for the free acid, mobile phase selection is still important.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of acetonitrile (ACN). Aprotic solvents are preferred to minimize hydrolysis prior to injection.[19]

-

Instrumentation: Use a standard HPLC or UHPLC system with a PDA/UV detector.

-

Column: A C18 stationary phase is suitable (e.g., Acquity BEH C18 column).[20]

-

Mobile Phase:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution:

-

Start at 5-10% B, linear gradient to 95% B over 10-15 minutes.

-

Hold at 95% B for 2-3 minutes.

-

Return to initial conditions and equilibrate for 3-5 minutes.

-

-

Detection: Monitor at a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm or 270 nm).

-

Analysis: The boronic acid should elute as a sharp peak. The protodeboronated product will be more non-polar and have a longer retention time. The phenolic product will have a different retention time and UV spectrum. Purity is determined by the area percentage of the main peak.

Structural Verification by NMR Spectroscopy

NMR provides detailed structural information and is an excellent method for identifying degradation products.

-

¹H NMR: The aromatic proton signals are sensitive to the substituent at the boron position. Disappearance of the B(OH)₂ proton signal (often broad) and changes in the aromatic splitting patterns can indicate degradation.

-

¹⁹F NMR: The trifluoromethoxy group provides a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can be used to track the parent compound and identify fluorine-containing degradation products.

-

¹¹B NMR: This technique is highly specific to the boron atom. The free boronic acid will show a characteristic broad peak. Formation of the boroxine or other boron-containing species will result in shifts in the ¹¹B spectrum.[11]

Conclusion

This compound is a potent synthetic tool whose reliability is directly dependent on its chemical integrity. Its primary vulnerabilities are dehydration to form boroxines, irreversible protodeboronation, and oxidation. By implementing the rigorous storage and handling protocols detailed in this guide—namely, the stringent exclusion of moisture and air combined with refrigerated storage—researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. Regular analytical verification by HPLC and/or NMR is strongly recommended to ensure the quality of the material and the reproducibility of experimental outcomes.

References

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

- Organic Chemistry Portal. (n.d.).

- Macgregor, S. A., et al. (2022). Protodeboronation of (Hetero)

- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.

- ConnectSci. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl₃ at room temperature. Australian Journal of Chemistry. [Link]

- American Elements. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. American Elements Blog. [Link]

- ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.

- Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

- Carlo Erba Reagents. (n.d.). Phenylboronic acid SDS. Carlo Erba Reagents. [Link]

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]

- PubMed. (2012).

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

- Chem-Station. (2016). Protecting Groups for Boronic Acids.

- Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

- National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. [Link]

- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Protodeboronation [organic-chemistry.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. connectsci.au [connectsci.au]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. laballey.com [laballey.com]

- 18. researchgate.net [researchgate.net]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid, a valuable building block in synthetic and medicinal chemistry. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a technical resource for the accurate acquisition, interpretation, and assignment of the proton NMR spectrum of this substituted phenylboronic acid. We will explore the nuanced electronic effects of the methoxy, trifluoromethoxy, and boronic acid substituents on the aromatic proton environment, detailing the expected chemical shifts, integration patterns, and spin-spin coupling constants. A validated, step-by-step experimental protocol is provided to ensure the acquisition of high-quality, reproducible data.

Introduction: The Molecule and the Method

This compound is a trifunctional aromatic compound featuring a unique substitution pattern. The interplay between an electron-donating group (methoxy, -OCH₃), a potent electron-withdrawing group (trifluoromethoxy, -OCF₃), and a weakly electron-withdrawing boronic acid moiety [-B(OH)₂] creates a distinct electronic environment. Accurate structural confirmation is paramount for its application in fields such as Suzuki-Miyaura cross-coupling reactions.

¹H NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of hydrogen nuclei (protons). By analyzing the four key parameters of a ¹H NMR spectrum—chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J)—we can precisely map the proton framework of a molecule.

Molecular Structure and Predicted Spectral Features

To interpret the spectrum, we must first understand the molecule's structure and identify its chemically non-equivalent protons.

Proton Environments

The structure of this compound contains three distinct sets of protons:

-

Aromatic Protons: Three non-equivalent protons on the benzene ring, labeled H-2, H-4, and H-6.

-

Methoxy Protons: Three equivalent protons of the -OCH₃ group.

-

Boronic Acid Protons: Two equivalent, exchangeable protons of the -B(OH)₂ group.

Caption: Molecular structure of this compound with key proton environments highlighted.

Theoretical ¹H NMR Prediction

The spectral appearance is dictated by the electronic influence of the substituents.

-

Chemical Shift (δ): The position of a signal on the x-axis is governed by the local electron density (shielding/deshielding). Protons in electron-deficient areas are deshielded and appear at higher ppm values (downfield). Protons in electron-rich areas are shielded and appear at lower ppm values (upfield). Aromatic protons typically resonate in the 6.5-8.0 ppm region[1][2].

-

-OCH₃ group: An electron-donating group that shields ortho and para positions.

-

-OCF₃ group: A strong electron-withdrawing group due to the high electronegativity of fluorine, which deshields the ring.

-

-B(OH)₂ group: A weakly electron-withdrawing group that deshields the ring.

-

Aromatic Protons (H-2, H-4, H-6): Each proton experiences a unique combination of these effects, resulting in three distinct signals in the aromatic region of the spectrum.

-

Methoxy Protons (-OCH₃): These protons are on a carbon adjacent to an oxygen atom and typically appear as a sharp singlet between 3.5 and 4.0 ppm[3].

-

Boronic Acid Protons (-B(OH)₂): These protons are acidic and undergo rapid chemical exchange with trace water or protic solvents. This results in a broad singlet that can vary significantly in chemical shift or may not be observed at all, especially if D₂O is present[4].

-

-

Integration: The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the aromatic protons to the methoxy protons is 1:1:1:3.

-

Multiplicity and Coupling Constants (J): Spin-spin coupling arises from the interaction of non-equivalent protons on adjacent atoms, splitting signals into predictable patterns. In aromatic systems, the magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the protons[5][6].

-

Ortho-coupling (³J): 7–10 Hz (across 3 bonds)[7].

-

Para-coupling (⁵J): 0–1 Hz (across 5 bonds), often unresolved[5].

Based on these rules, we predict the following splitting patterns for the aromatic protons:

-

H-4: Is meta-coupled to both H-2 and H-6. It is expected to appear as a triplet (t) with J ≈ 2-3 Hz.

-

H-2: Is meta-coupled to H-4 (J ≈ 2-3 Hz) and para-coupled to H-6 (J ≈ 0-1 Hz). It will likely appear as a narrow doublet or a broad singlet.

-

H-6: Is meta-coupled to H-4 (J ≈ 2-3 Hz) and para-coupled to H-2 (J ≈ 0-1 Hz). It is also expected to be a narrow doublet or a broad singlet.

-

Predicted Data Summary

The predicted spectral parameters are summarized below. The chemical shifts are estimates based on substituent effects.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aromatic | ~7.0 - 7.8 | Triplet (t) | meta (⁴J) ≈ 2-3 | 1H |

| H-aromatic | ~7.0 - 7.8 | Broad Singlet (br s) | meta (⁴J) ≈ 2-3 | 1H |

| H-aromatic | ~7.0 - 7.8 | Broad Singlet (br s) | meta (⁴J) ≈ 2-3 | 1H |

| -OCH₃ | ~3.8 | Singlet (s) | N/A | 3H |

| -B(OH)₂ | Variable | Broad Singlet (br s) | N/A | 2H |

Validated Experimental Protocol for Data Acquisition

Adherence to a rigorous experimental protocol is crucial for obtaining a high-resolution, interpretable spectrum. The following workflow is a self-validating system designed for accuracy and reproducibility.

Caption: Standardized workflow for ¹H NMR analysis of this compound.

Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper solvent selection is critical for boronic acids, which can form cyclic anhydride trimers (boroxines), leading to complex or uninterpretable spectra[9]. Solvents like acetone-d₆ or methanol-d₄ can break up these oligomers.

Methodology:

-

Weighing: Accurately weigh 5–15 mg of this compound into a clean, dry vial[10][11].

-

Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent, such as acetone-d₆. Acetone-d₆ is a good choice for its ability to dissolve polar compounds and disrupt the intermolecular hydrogen bonding that leads to boroxine formation[12].

-

Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS). TMS is the universally recommended primary internal reference for ¹H NMR, defining the 0 ppm point on the chemical shift scale[13][14][15]. Its signal is a sharp singlet that does not typically overlap with analyte signals.

-

Dissolution & Filtration: Gently agitate the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube[10][11]. Solid particles severely degrade spectral resolution.

-

Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be properly positioned within the instrument's detection coil[11].

Instrumental Parameters

Causality: The chosen parameters balance signal-to-noise ratio (S/N) with experimental time and prevent signal artifacts.

Recommended Parameters (500 MHz Spectrometer):

-

Number of Scans (NS): 16. Sufficient for good S/N for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds. Allows for adequate relaxation of protons between pulses, ensuring quantitative integration.

-

Acquisition Time (AT): ~3-4 seconds. Determines the digital resolution of the spectrum.

-

Pulse Angle: 30-45 degrees. A non-90-degree pulse allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal intensity.

Data Processing

Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to yield an interpretable frequency-domain spectrum.

-

Fourier Transform (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

-

Phase Correction: Manually adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline at the base of each peak.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: Calibrate the x-axis by setting the TMS peak to exactly 0.00 ppm. If TMS is not used, the residual solvent peak (for acetone-d₆, a quintet at 2.05 ppm) can be used as a secondary reference, though this is less accurate[16][17].

-

Integration: Define the integral for each distinct signal. Set the integral of a well-resolved signal from a known number of protons (e.g., the methoxy singlet) to 3.0 to normalize the other integrals.

Conclusion: A Tool for Structural Integrity

The ¹H NMR spectrum of this compound is a distinctive fingerprint defined by the competing electronic effects of its substituents. The spectrum is characterized by three unique, meta-coupled signals in the aromatic region, a sharp singlet for the methoxy group protons around 3.8 ppm, and a broad, exchangeable signal for the boronic acid protons. By employing the robust experimental protocol detailed in this guide, researchers can reliably obtain high-quality spectra for unambiguous structural verification. This analytical rigor is a cornerstone of scientific integrity, ensuring the identity and purity of critical reagents used in research and drug development.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDWu9MqX8Kkclr4bxyEIrvcInwcUdoT5nK2TK2fqYE4CODxVK3i0S8qz0unycmmTnPZ8UaTTF4ddyUY5ewS2gAKvIHYdd0eoI3n9s0QnH_9J_TvnWxO9hJoeTK3ckHgD0SlfL26eO6joTOIrhz7w==]

- University of Manitoba. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HLJ3rSNSI42H2fDUFdbakepBXfQIsfhjGWa1homJY52wVFH5uzfNos3OftewxBn70lC8cegSmclueI4XZbISKSxqc93imVcTrF2blsFvbvnnU_nY68yvMryyEBEp1H8a1MKw85CAeKr8pdeSc6RV7D7NeyaMwcX_SnpNlQXp8YcHCKjpeB5cwZtjmcJs3PyhJlLsfquJdvBlHQCLB7q4k8LFXhrOdh8f0LJh_0wYC-OdHoKorj4d49KR3A==]

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVDrrD0fEb7Ci2ece35nsQvtqqPYkYBJZQFwGoVrNN0XNbD_p6d4xDyKQCE-adxvyOOrM3M22hZkXQwHP_GaHfmnX0z5NbHVuLcduJpGlGG9hD3p3foeBDS2kkgFGEZDejo4eedQ5_-tjL5w1fD_YiTJ1z_XiRsAc4kSgJQI8YDPeWU_oXXwaVDbQ=]

- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from Simson Pharma. [https://vertexaisearch.cloud.google.